molecular formula C10H22Cl2N2O2S B2933879 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2288708-80-3

4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride

Cat. No. B2933879
CAS RN: 2288708-80-3
M. Wt: 305.26
InChI Key: YAQSUQNMBPSFPJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

Scientific Research Applications

Reaction Mechanisms and Synthesis Applications

  • The aminoazirine reaction with malonimides leads to 1,4-diazepine derivatives, showcasing the compound's role in synthesizing diazepine-based molecules. The study by Scholl, Bieri, and Heimgartner detailed the synthesis of tetrahydro-[1,4]diazepin derivatives and explored their reaction mechanisms, highlighting the compound's significance in developing new chemical entities (Scholl, Bieri, & Heimgartner, 1978).

  • Research by Antolak et al. on enantioselective deprotonative ring contraction of benzodiazepines underscores the importance of such compounds in generating potentially useful drug scaffolds. This study illustrates the utility of diazepine derivatives in achieving high enantioselectivity during synthesis processes, thereby contributing to the development of enantiomerically pure compounds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).

  • A study on the synthesis of thienodiazepine-diones by Gui-chun Yang demonstrated the versatility of diazepine derivatives in synthesizing novel compounds with potential applications in various fields. The research provides insights into the structural characterization of these molecules, further emphasizing their importance in chemical research (Yang Gui-chun, 2011).

Contributions to Heterocyclic Chemistry and Drug Development

  • Nefzi, Ostresh, and Houghten's work on solid-phase synthesis of tetrasubstituted perhydro-1,4-diazepine-diones illustrates the compound's utility in generating combinatorial libraries of diazepines. This approach enables the rapid synthesis of a wide array of diazepine derivatives, facilitating the discovery of new molecules with potential therapeutic applications (Nefzi, Ostresh, & Houghten, 1997).

Safety and Hazards

The safety data sheet for a similar compound, 2-(1,4-Diazepan-1-yl)ethan-1-ol, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSUQNMBPSFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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